N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide
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Overview
Description
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of multiple functional groups, including furan, pyrazine, and isoxazole, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl-pyrazine intermediate. This can be achieved through a condensation reaction between furan-2-carboxaldehyde and 2-aminopyrazine under acidic conditions.
Next, the intermediate undergoes a nucleophilic substitution reaction with 3,5-dimethylisoxazole-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.
Reduction: The pyrazine ring can be reduced to dihydropyrazine derivatives using reducing agents such as sodium borohydride.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, particularly at the 4-carboxamide position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Furanones and related derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of multiple pharmacophores within the molecule allows for the targeting of various biological pathways, making it a versatile candidate for drug discovery.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The furan and pyrazine rings can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the isoxazole ring can inhibit enzymes involved in microbial metabolism, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methylisoxazole-4-carboxamide
- N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxylate
Uniqueness
Compared to similar compounds, N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide exhibits enhanced biological activity due to the presence of the carboxamide group, which can form additional hydrogen bonds with biological targets. This increases its binding affinity and specificity, making it a more potent compound in various applications.
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-9-13(10(2)22-19-9)15(20)18-8-11-14(17-6-5-16-11)12-4-3-7-21-12/h3-7H,8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCQKJHHVIGUBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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